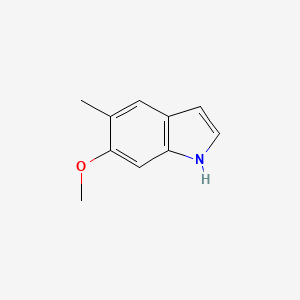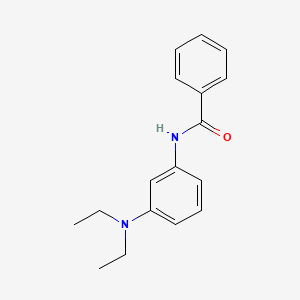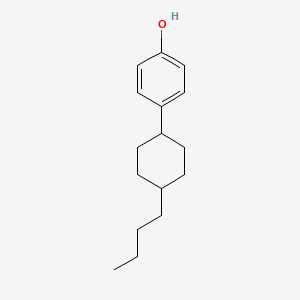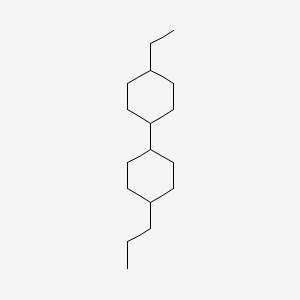
2-乙酰氨基-3-甲氧基丙酸
描述
“2-Acetamido-3-methoxypropanoic acid” is a chemical compound . It is also known as “N-Acetyl-O-methylserine” and "Alanine, N-acetyl-3-methoxy-" .
Synthesis Analysis
The synthesis of “2-Acetamido-3-methoxypropanoic acid” involves several stages . In one method, the compound “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “1-hydroxy-pyrrolidine-2,5-dione” and “1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride” in chloroform . In another method, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “4-methyl-morpholine” and “isobutyl chloroformate” in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-3-methoxypropanoic acid” is represented by the formula C6H11NO4 . The InChI code for this compound is 1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) .
Chemical Reactions Analysis
The chemical reactions involving “2-Acetamido-3-methoxypropanoic acid” are complex and involve multiple stages . For instance, in one reaction, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “benzylamine” in tetrahydrofuran .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetamido-3-methoxypropanoic acid” include a molecular weight of 161.16 , a melting point of 108-110 . The compound is a powder at room temperature .
科学研究应用
化学合成
“2-乙酰氨基-3-甲氧基丙酸”是一种分子量为161.16的化合物 . 它因其独特的结构和性质而在化学合成中得到广泛应用 . 它通常在室温下储存,呈粉末状 .
药物合成中间体
该化合物用作合成各种药物的中间体 . 例如,它用于制备® -2-乙酰氨基-N-苄基-3-甲氧基丙酰胺 ,该化合物在医疗领域具有重要应用 .
抗惊厥药物生产
“2-乙酰氨基-3-甲氧基丙酸”的重要应用之一是生产抗惊厥药物“拉科酰胺” . 拉科酰胺用于治疗中枢神经系统疾病,如癫痫 .
神经性疼痛治疗
用“2-乙酰氨基-3-甲氧基丙酸”合成的拉科酰胺也用于治疗疼痛,特别是神经性疼痛,如糖尿病神经性疼痛 .
分析化学
“2-乙酰氨基-3-甲氧基丙酸”可以使用分析化学中的各种技术进行分析,包括核磁共振、高效液相色谱、液相色谱-质谱联用和超高效液相色谱 . 这使其成为测试和校准这些分析仪器的有用化合物 .
安全和处理研究
人们还在研究“2-乙酰氨基-3-甲氧基丙酸”的安全性和处理方法. 了解与该化合物相关的潜在危害和预防措施对于确保其在各种应用中的安全使用至关重要 .
安全和危害
属性
IUPAC Name |
2-acetamido-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596465 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98632-99-6 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

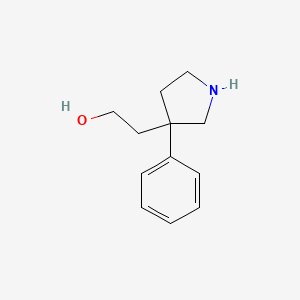
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
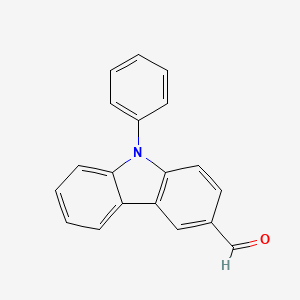
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
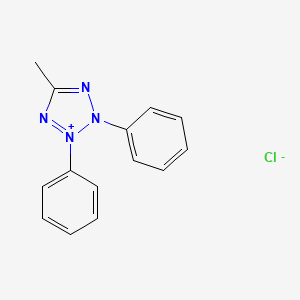
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)
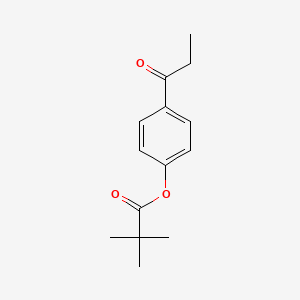
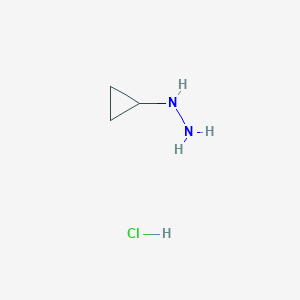
![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)
